molecular formula C23H21F7N4O3 B046679 アプレピタント-d4 CAS No. 1133387-60-6

アプレピタント-d4

カタログ番号: B046679
CAS番号: 1133387-60-6
分子量: 538.5 g/mol
InChIキー: ATALOFNDEOCMKK-NSVJKUEGSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

科学的研究の応用

Pharmacokinetic Studies

Role as an Internal Standard
Aprepitant-d4 serves as an internal standard for quantifying Aprepitant in biological samples using advanced analytical techniques such as gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-mass spectrometry (LC-MS). The incorporation of deuterium improves the stability and detection sensitivity of the compound, allowing for more accurate pharmacokinetic profiling.

Metabolism Investigation
In vitro studies have shown that Aprepitant is primarily metabolized by the cytochrome P450 enzyme CYP3A4, with minor contributions from CYP1A2 and CYP2C19. Aprepitant-d4 can be used to study these metabolic pathways, providing insights into how deuteration influences metabolic kinetics and stability during analysis .

Antiemetic Therapy Research

Chemotherapy-Induced Nausea and Vomiting (CINV)
Aprepitant-d4's primary application lies in its antiemetic properties. It is effective in preventing CINV when used alongside other antiemetic agents like ondansetron and dexamethasone. Clinical trials have demonstrated that the addition of aprepitant significantly increases the proportion of patients achieving a complete response to chemotherapy .

StudyPopulationTreatment RegimenOutcome
Phase 3 TrialPediatric Patients (6 months - 17 years)Aprepitant + Ondansetron51% complete response vs. 26% control group
Prospective StudyLung Cancer PatientsGranisetron + Dexamethasone + AprepitantReduced CINV after adding aprepitant

Drug Interaction Studies

Investigating Cytochrome P450 Interactions
Aprepitant-d4 is utilized to explore potential drug-drug interactions involving cytochrome P450 enzymes. By acting as a tracer, it helps researchers understand how other compounds may affect the metabolism of Aprepitant, which could influence therapeutic outcomes. This application is crucial for optimizing combination therapies in clinical settings .

Cancer Research

Early-Stage Anticancer Agent
Recent studies have indicated that Aprepitant may possess anticancer properties. In vitro experiments have shown that treating breast cancer cells with Aprepitant leads to necrotic cell death characterized by swelling and membrane rupture. The role of Aprepitant-d4 in these studies allows for precise tracking of drug interactions at the cellular level .

Development of Drug Delivery Systems

Oral Drug Delivery Innovations
Research has explored the formulation of Aprepitant-d4 into novel oral drug delivery systems using ordered mesoporous silica nanoparticles. These systems demonstrate enhanced drug release profiles under various conditions, indicating potential for improved bioavailability and therapeutic efficacy .

作用機序

Target of Action

Aprepitant-d4 is a deuterium-labeled variant of Aprepitant . Aprepitant is a selective high-affinity antagonist of human substance P/neurokinin 1 (NK1) receptors . It has little or no affinity for serotonin (5-HT3), dopamine, and corticosteroid receptors, which are the targets of existing therapies for chemotherapy-induced nausea and vomiting .

Mode of Action

Aprepitant-d4, like Aprepitant, works by blocking signals given off by NK1 receptors . This decreases the likelihood of vomiting in patients . Aprepitant has been shown in animal models to inhibit emesis induced by cytotoxic chemotherapeutic agents, such as cisplatin, via central actions . Animal and human Positron Emission Tomography (PET) studies with Aprepitant have shown that it crosses the blood-brain barrier and occupies brain NK1 receptors .

Biochemical Pathways

Aprepitant-d4 affects the stress response pathway, specifically the anticipatory unfolded protein response (a-UPR) . This pathway is hyperactivated by Aprepitant, leading to immune cell activating necrotic cell death . Aprepitant robustly activates the PERK arm of the UPR, increasing p-PERK and peIF2α, and inhibiting protein synthesis .

Pharmacokinetics

Aprepitant has a bioavailability of 60-65% . It is metabolized in the liver, mostly by CYP3A4, with some contributions by CYP2C19 & CYP1A2 . The elimination half-life of Aprepitant is 9-13 hours . It is excreted through the kidneys (57%) and feces (45%) . The pharmacokinetics of Aprepitant-d4 is expected to be similar to that of Aprepitant.

Result of Action

The primary result of Aprepitant-d4’s action is the prevention of nausea and vomiting associated with highly emetogenic cancer chemotherapy . It is also used to prevent postoperative nausea and vomiting . In addition, Aprepitant has been found to induce immune cell activating necrotic cell death in human and mouse cancer cells .

Action Environment

The action of Aprepitant-d4 is influenced by environmental factors. For instance, stable heavy isotopes of hydrogen, carbon, and other elements have been incorporated into drug molecules, largely as tracers for quantitation during the drug development process . Deuteration has gained attention because of its potential to affect the pharmacokinetic and metabolic profiles of drugs .

生化学分析

Biochemical Properties

Aprepitant-d4, like its parent compound Aprepitant, is an antagonist of the neurokinin-1 (NK1) receptor . It has a high affinity for the NK1 receptor and little or no affinity for serotonin (5-HT3), dopamine, and corticosteroid receptors . This specificity allows Aprepitant-d4 to interact with NK1 receptors and inhibit their activity, which plays a crucial role in its antiemetic properties .

Cellular Effects

Aprepitant-d4 exerts its effects on various types of cells, primarily by interacting with the NK1 receptor . By blocking this receptor, Aprepitant-d4 can prevent the activation of cell signaling pathways associated with nausea and vomiting, particularly those induced by chemotherapy . It also influences cellular metabolism, as it is extensively metabolized by liver enzymes, primarily CYP3A4 .

Molecular Mechanism

The molecular mechanism of Aprepitant-d4 involves its binding to the NK1 receptor, thereby inhibiting its activity . This inhibition prevents the activation of downstream signaling pathways associated with nausea and vomiting. Aprepitant-d4 does not significantly interact with other receptors such as 5-HT3, dopamine, and corticosteroid receptors, making its action specific to the NK1 receptor .

Dosage Effects in Animal Models

Specific studies on the dosage effects of Aprepitant-d4 in animal models are limited. Studies on Aprepitant have shown its effectiveness in preventing plasma extravasation into the esophagus of guinea pigs induced by substance P

Metabolic Pathways

Aprepitant-d4 is likely to be involved in similar metabolic pathways as Aprepitant. Aprepitant is metabolized extensively by liver enzymes, primarily CYP3A4 . Therefore, Aprepitant-d4 may interact with this enzyme during its metabolism. The metabolites of Aprepitant, including N-dealkylated Aprepitant (ND-AP), also have a high affinity for the NK1 receptor .

Transport and Distribution

The transport and distribution of Aprepitant-d4 within cells and tissues are not well-documented. Given its similarity to Aprepitant, it is likely that it follows similar transport and distribution patterns. Aprepitant is known to cross the blood-brain barrier and occupy brain NK1 receptors , suggesting that Aprepitant-d4 may also be transported to the brain.

準備方法

Synthetic Routes and Reaction Conditions: The synthesis of Aprepitant-d4 involves the incorporation of deuterium atoms into the aprepitant molecule. This can be achieved through various methods, including catalytic hydrogenation using deuterium gas or deuterated solvents. The reaction conditions typically involve the use of a palladium or platinum catalyst under controlled temperature and pressure to ensure the selective incorporation of deuterium atoms .

Industrial Production Methods: Industrial production of Aprepitant-d4 follows similar synthetic routes but on a larger scale. The process involves the use of high-purity deuterium sources and advanced catalytic systems to achieve high yields and purity. The final product is subjected to rigorous quality control measures, including nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry, to confirm the incorporation of deuterium atoms and the overall purity of the compound .

化学反応の分析

Types of Reactions: Aprepitant-d4 undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.

    Reduction: Reduction reactions can be performed to modify the functional groups within the molecule.

    Substitution: Aprepitant-d4 can undergo substitution reactions where specific atoms or groups are replaced by others.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

    Substitution: Reagents like halogens and nucleophiles are employed under controlled conditions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding ketones or aldehydes, while reduction can produce alcohols or amines .

類似化合物との比較

    Fosaprepitant: A prodrug of aprepitant that is converted to aprepitant in the body.

    Rolapitant: Another neurokinin-1 receptor antagonist used for similar indications.

    Netupitant: Often combined with palonosetron for the prevention of chemotherapy-induced nausea and vomiting.

Uniqueness of Aprepitant-d4: Aprepitant-d4 is unique due to its deuterium labeling, which provides enhanced stability and allows for precise quantification in analytical studies. This makes it particularly valuable in pharmacokinetic and metabolic research, where accurate measurement of drug concentrations is crucial .

生物活性

Aprepitant-d4 is a deuterated analog of Aprepitant, a selective neurokinin-1 (NK-1) receptor antagonist primarily used to prevent nausea and vomiting associated with chemotherapy and surgery. This article explores the biological activity of Aprepitant-d4, its pharmacokinetics, and its applications in research.

  • Chemical Formula : C23H21F7N4O3
  • CAS Number : 1133387-60-6
  • Molecular Weight : 474.43 g/mol

Aprepitant-d4 differs from its non-deuterated counterpart by the incorporation of deuterium, which enhances its stability and analytical precision during studies involving mass spectrometry techniques like GC-MS and LC-MS.

Aprepitant-d4 functions as an antagonist at the NK-1 receptor, blocking the action of substance P, a neuropeptide involved in the vomiting reflex. This mechanism is crucial in mitigating chemotherapy-induced nausea and vomiting (CINV). The inhibition of NK-1 receptors can also influence various biological pathways, including stress responses and inflammation .

Pharmacokinetics

The pharmacokinetic profile of Aprepitant-d4 is similar to that of Aprepitant:

  • Bioavailability : Approximately 60-65%
  • Peak Plasma Concentration (Cmax) : Achieved within 3 to 4 hours
  • Metabolism : Primarily via cytochrome P450 enzymes CYP3A4, CYP2C9, with minor contributions from CYP1A2 and CYP2C19. The presence of deuterium may alter the metabolic kinetics slightly, providing insights into metabolic pathways .
  • Excretion : Approximately 50% of metabolites are excreted in urine and feces .

Analytical Chemistry

Aprepitant-d4 is primarily utilized as an internal standard in analytical chemistry for quantifying Aprepitant levels in biological samples. Its isotopic labeling allows for precise measurements without altering the biological activity of the compound.

Drug Interaction Studies

Research involving Aprepitant-d4 focuses on drug-drug interactions, particularly those mediated by cytochrome P450 enzymes. By using Aprepitant-d4 as a tracer, scientists can investigate how other drugs influence the metabolism of Aprepitant, which is critical for understanding potential therapeutic outcomes and safety profiles.

Study on Pharmacokinetics

In a study examining the pharmacokinetics of solid dispersions containing Aprepitant, it was found that formulations significantly enhanced drug dissolution rates compared to standard forms. The relative bioavailability of these formulations was approximately 93.12%, indicating that structural modifications can improve absorption characteristics .

FormulationAUC (μg·h/mL)Cmax (h)Tmax (h)
Solid Dispersion19.10 ± 3.10-3 ± 0.63
Aprepitant (Emend)20.51 ± 3.60-4.33 ± 0.52

Efficacy in Cancer Treatment

Research has suggested that Aprepitant may possess antiproliferative properties and could enhance the efficacy of chemotherapeutic agents by blocking NK-1 receptors involved in cancer pathophysiology. This potential application is under investigation for various cancers, indicating that Aprepitant-d4 could play a role in broader therapeutic contexts beyond its antiemetic effects .

特性

IUPAC Name

3-[[(2R,3S)-2-[(1R)-1-[3,5-bis(trifluoromethyl)phenyl]ethoxy]-3-(2,3,5,6-tetradeuterio-4-fluorophenyl)morpholin-4-yl]methyl]-1,4-dihydro-1,2,4-triazol-5-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H21F7N4O3/c1-12(14-8-15(22(25,26)27)10-16(9-14)23(28,29)30)37-20-19(13-2-4-17(24)5-3-13)34(6-7-36-20)11-18-31-21(35)33-32-18/h2-5,8-10,12,19-20H,6-7,11H2,1H3,(H2,31,32,33,35)/t12-,19+,20-/m1/s1/i2D,3D,4D,5D
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ATALOFNDEOCMKK-NSVJKUEGSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=CC(=CC(=C1)C(F)(F)F)C(F)(F)F)OC2C(N(CCO2)CC3=NNC(=O)N3)C4=CC=C(C=C4)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C1=C(C(=C(C(=C1[C@H]2[C@H](OCCN2CC3=NNC(=O)N3)O[C@H](C)C4=CC(=CC(=C4)C(F)(F)F)C(F)(F)F)[2H])[2H])F)[2H]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H21F7N4O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

538.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Reactant of Route 1
Aprepitant-d4
Reactant of Route 2
Reactant of Route 2
Reactant of Route 2
Aprepitant-d4
Reactant of Route 3
Reactant of Route 3
Aprepitant-d4
Reactant of Route 4
Reactant of Route 4
Aprepitant-d4
Reactant of Route 5
Reactant of Route 5
Aprepitant-d4
Reactant of Route 6
Aprepitant-d4

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。